molecular formula C11H14O2 B6264639 1-(2-methoxy-3-methylphenyl)propan-2-one CAS No. 188852-08-6

1-(2-methoxy-3-methylphenyl)propan-2-one

Cat. No.: B6264639
CAS No.: 188852-08-6
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-3-methylphenyl)propan-2-one (CAS: 188852-08-6) is a substituted aryl ketone with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 3-position of the phenyl ring, attached to a propan-2-one backbone. This compound is primarily used in research settings, as indicated by its discontinued commercial availability . Its structural features influence its electronic properties, solubility, and reactivity, making it a subject of interest in synthetic and medicinal chemistry.

Properties

CAS No.

188852-08-6

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxy-3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxy-3-methylbenzene (o-cresol) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C8H10O+CH3CH2COClAlCl3C11H14O2+HCl\text{C}_8\text{H}_10\text{O} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_{11}\text{H}_{14}\text{O}_2 + \text{HCl} C8​H1​0O+CH3​CH2​COClAlCl3​​C11​H14​O2​+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 2-methoxy-3-methylbenzoic acid.

    Reduction: 1-(2-methoxy-3-methylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-3-methylphenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.

    Material Science: It may be utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-3-methylphenyl)propan-2-one depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Substituent Position and Electronic Effects

1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one ():

  • Substituent : A trifluoroethoxy (-OCH₂CF₃) group at the 4-position.
  • Impact : The strong electron-withdrawing nature of -CF₃ increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to the methoxy group in the target compound .

1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one ():

  • Substituents : Halogens (Cl, I) introduce steric bulk and electron-withdrawing effects.
  • Impact : Higher molecular weight (due to iodine) and reduced solubility in polar solvents. The diiodo substitution may facilitate crystallography studies (e.g., via SHELX programs) .

1-(3-Methylphenyl)propan-2-one and 1-(4-Methylphenyl)propan-2-one ():

  • Substituents : Methyl groups at the 3- or 4-position.
  • Impact : The para-methyl derivative likely exhibits greater symmetry and stability, while the ortho-methyl group induces steric hindrance, affecting reaction pathways .
Functional Group Additions

1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one ():

  • Substituent : Chloromethyl (-CH₂Cl) at the 3-position.
  • Impact : The chloromethyl group provides a reactive site for further functionalization (e.g., nucleophilic substitution), unlike the inert methyl group in the target compound .

Arylbenzofuran Lignans (e.g., Compounds 1–3 in ): Structure: Benzofuran core with propan-2-one and methoxy/methyl substituents.

Key Observations :

  • Palladium catalysis () and microwave-assisted methods () improve efficiency and regioselectivity.
  • Asymmetric synthesis () highlights the role of chiral catalysts in enantioselective ketone reductions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Notable Features
1-(2-Methoxy-3-methylphenyl)propan-2-one 178.23 Not reported Likely moderate in organic solvents Discontinued commercial status
1-(3-(Chloromethyl)-2-methoxyphenyl)-... 212.67 297.1 (predicted) Low polarity due to -CH₂Cl Reactive chloromethyl group
1-(4-(2,2,2-Trifluoroethoxy)phenyl)-... ~232.2* Not reported Enhanced polarity from -CF₃ Electron-withdrawing substituent
Arylbenzofuran Lignans () ~340–360 Not reported Insoluble in H₂O, soluble in acetone Bioactive benzofuran core

*Estimated based on molecular formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.